Cas no 39891-50-4 (1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde)

1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde is a versatile aldehyde derivative of the indane class, characterized by its fused bicyclic structure. This compound is of interest in organic synthesis due to its reactive formyl group, which facilitates further functionalization, making it a valuable intermediate for pharmaceuticals, agrochemicals, and fragrances. Its rigid indane framework enhances stereochemical control in reactions, while the methyl substitution at the 1-position influences its reactivity and stability. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications. Its compatibility with a range of reagents and conditions underscores its utility in complex molecular constructions.
1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde structure
39891-50-4 structure
商品名:1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde
CAS番号:39891-50-4
MF:C11H12O
メガワット:160.212383270264
CID:5704026
PubChem ID:88901858

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 39891-50-4
    • EN300-1622242
    • SCHEMBL12305110
    • 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
    • 1H-Indene-1-carboxaldehyde, 2,3-dihydro-1-methyl-
    • 1-methyl-2,3-dihydroindene-1-carbaldehyde
    • MFCD24675402
    • G65266
    • 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde
    • インチ: 1S/C11H12O/c1-11(8-12)7-6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3
    • InChIKey: IZEBRYSUNDNECT-UHFFFAOYSA-N
    • ほほえんだ: O=CC1(C)C2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 160.088815002g/mol
  • どういたいしつりょう: 160.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.116±0.06 g/cm3(Predicted)
  • ふってん: 242.9±19.0 °C(Predicted)

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1622242-2.5g
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4
2.5g
$1988.0 2023-06-04
Enamine
EN300-1622242-10000mg
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4 95.0%
10000mg
$4360.0 2023-09-22
Enamine
EN300-1622242-50mg
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4 95.0%
50mg
$235.0 2023-09-22
Enamine
EN300-1622242-100mg
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4 95.0%
100mg
$352.0 2023-09-22
abcr
AB599971-1g
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde; .
39891-50-4
1g
€1138.30 2024-07-19
Enamine
EN300-1622242-1.0g
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4
1g
$1014.0 2023-06-04
Enamine
EN300-1622242-10.0g
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4
10g
$4360.0 2023-06-04
Enamine
EN300-1622242-1000mg
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4 95.0%
1000mg
$1014.0 2023-09-22
Enamine
EN300-1622242-5000mg
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4 95.0%
5000mg
$2940.0 2023-09-22
Enamine
EN300-1622242-250mg
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
39891-50-4 95.0%
250mg
$503.0 2023-09-22

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde 関連文献

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehydeに関する追加情報

Recent Advances in the Study of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde (CAS: 39891-50-4): A Comprehensive Research Brief

1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde (CAS: 39891-50-4) is a significant chemical compound in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in the pharmaceutical industry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde, emphasizing its role as a key intermediate in the production of indene-based derivatives. The study demonstrated that the compound could be efficiently synthesized through a palladium-catalyzed cross-coupling reaction, yielding high purity and scalability. This advancement is particularly noteworthy for industrial applications, where scalable and cost-effective synthesis methods are critical.

Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, examined the biological activity of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde and its derivatives. The study revealed that certain derivatives exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest that the compound could serve as a promising scaffold for the development of new anti-inflammatory drugs, potentially offering improved efficacy and reduced side effects compared to existing therapies.

Furthermore, computational studies have provided insights into the molecular interactions of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde with biological targets. Molecular docking simulations, as reported in a 2024 paper in the Journal of Chemical Information and Modeling, indicated that the compound's unique structural features enable it to bind selectively to specific protein pockets. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic specificity, making it an attractive candidate for further drug development efforts.

In addition to its pharmacological potential, 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde has also been investigated for its role in material science. A 2023 study in ACS Applied Materials & Interfaces explored its use as a building block for organic semiconductors. The compound's rigid indene core and aldehyde functionality were found to contribute to the stability and electronic properties of the resulting materials, opening new avenues for applications in optoelectronic devices.

Despite these promising developments, challenges remain in the optimization of 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into tangible therapeutic benefits.

In conclusion, 1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde (CAS: 39891-50-4) represents a multifaceted compound with significant promise in both pharmaceutical and material science applications. Recent research has shed light on its synthetic accessibility, biological activity, and molecular interactions, paving the way for future innovations. As the field continues to evolve, this compound is likely to remain a focal point of interdisciplinary research, offering exciting opportunities for drug discovery and beyond.

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Amadis Chemical Company Limited
(CAS:39891-50-4)1-Methyl-2,3-dihydro-1h-indene-1-carbaldehyde
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